1-((3-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine
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Overview
Description
1-((3-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine is a heterocyclic organic compound that features a furan ring substituted with a bromine atom at the 3-position and a pyrrolidine ring substituted with two fluorine atoms at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of 3-Bromofuran-2-carbaldehyde: The brominated furan is then converted to 3-bromofuran-2-carbaldehyde via a formylation reaction using a Vilsmeier-Haack reagent.
Synthesis of this compound: The final step involves the reaction of 3-bromofuran-2-carbaldehyde with 3,3-difluoropyrrolidine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the furan ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Furanones or other oxygenated derivatives.
Reduction: De-brominated or hydrogenated furan derivatives.
Scientific Research Applications
1-((3-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis:
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((3-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-((3-Bromofuran-2-yl)methyl)pyrrolidine: Similar structure but lacks the difluoro substitution on the pyrrolidine ring.
3-Bromofuran-2-carbaldehyde: Intermediate in the synthesis of the target compound.
3,3-Difluoropyrrolidine: Lacks the furan moiety but shares the difluoro-substituted pyrrolidine ring.
Uniqueness
1-((3-Bromofuran-2-yl)methyl)-3,3-difluoropyrrolidine is unique due to the combination of a brominated furan ring and a difluoro-substituted pyrrolidine ring. This dual functionality can provide distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO/c10-7-1-4-14-8(7)5-13-3-2-9(11,12)6-13/h1,4H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNBULRYSASTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=C(C=CO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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